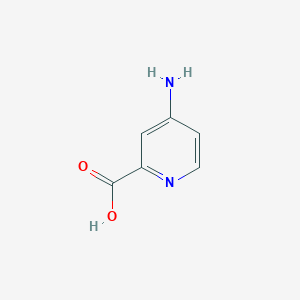

4-Aminopyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZBTJVSAANBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365991 | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-36-7 | |

| Record name | 4-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Aminopyridine-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is an off-white to beige solid organic compound.[2][3] Its bifunctional nature, featuring both an amino group and a carboxylic acid group on a pyridine ring, makes it a versatile building block in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 100047-36-7 | [4] |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.12 g/mol | [4] |

| Appearance | White to off-white or beige solid | [2][3] |

| Melting Point | 266-268 °C | [5] |

| Solubility | Soluble in Acetone, Ethanol, Methanol | [3] |

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LCMS) analysis confirms the molecular weight of the compound.

| Technique | Parameter | Observed Value | Reference |

| LCMS | [M+H]⁺ | 139.1 m/z | [4] |

| Retention Time | 0.21 minutes | [4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data provides insight into the hydrogen environments within the molecule. The following data was obtained in Deuterium Oxide (D₂O).[5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.82 | s | Ar-H | [5] |

| 6.95 | s | Ar-H | [5] |

| 6.41 | s | Ar-H | [5] |

Note: The broad signals for the -NH₂ and -COOH protons are not typically observed in D₂O due to proton exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted based on the chemical structure and typical chemical shift ranges for analogous compounds, as experimentally determined data was not available in the cited literature.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170-185 | C=O (Carboxylic Acid) |

| ~150-160 | C-NH₂ |

| ~140-150 | C-COOH |

| ~140-150 | Aromatic C-H |

| ~110-120 | Aromatic C-H |

| ~105-115 | Aromatic C-H |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The data below was obtained from a sample prepared as a KBr pellet.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3340-3275 | broad | N-H stretch | [5] |

| 3196-3081 | broad | O-H stretch (Carboxylic Acid) | [5] |

| 1634 | strong | C=O stretch (Carboxylic Acid) | [5] |

| 1391 | strong | C-N stretch / O-H bend | [5] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Synthesis of this compound

The compound was synthesized via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. A mixture of the starting material was subjected to a hydrogen atmosphere (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst and stirred for 48 hours at room temperature. The resulting product was filtered and recrystallized from a hot water/ethanol mixture to yield a white solid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in Deuterium Oxide (D₂O) for ¹H NMR analysis. Spectra were recorded on a 300 MHz spectrometer. Chemical shifts were referenced to residual solvent signals.[5] For ¹³C NMR, a similar sample preparation would be employed, with analysis typically performed on a spectrometer operating at 75 or 125 MHz.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared by mixing with Potassium Bromide (KBr) and pressing into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.[5]

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis was performed on a synthesized sample of this compound to confirm its mass and purity. The analysis identified the protonated molecular ion [M+H]⁺.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Biological Versatility of 4-Aminopyridine-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, 4-Aminopyridine-2-carboxylic acid and its derivatives have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from Picloram (4-amino-3,5,6-trichloropicolinic acid) through a hydrogenation reaction.[1] The derivatives, particularly amides and esters, are then typically synthesized from the carboxylic acid moiety through standard coupling reactions.

General Synthesis of this compound[1]

A suspension of Picloram and 10% Palladium on carbon (Pd/C) in an aqueous solution of lithium hydroxide is subjected to a hydrogen atmosphere at elevated temperature and pressure. Following the reaction, the catalyst is filtered off, and the filtrate is acidified to precipitate the desired this compound.

Synthesis of Amide and Ester Derivatives

Standard peptide coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), can be employed to couple this compound with various amines to yield the corresponding amides. Similarly, esterification can be achieved by reacting the carboxylic acid with alcohols under acidic conditions.

Anticancer Activity of 4-Aminopyridine Derivatives

Derivatives of 4-aminopyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various 4-aminopyridine derivatives against several cancer cell lines.

| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |

| Amide | Compound 10a | h-TNAP (enzyme) | 0.25 ± 0.05 | [2] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [3] | |

| Compound 4d | MCF-7 (Breast) | 39.0 | [3] | |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [3] | |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [3] | |

| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | [3] | |

| Thiosemicarbazone | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | - (T/C value of 246%) | [4] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | - (T/C value of 255%) | [4] |

Signaling Pathways in Anticancer Activity

The parent compound, 4-aminopyridine, is known to induce apoptosis in cancer cells by blocking voltage-gated potassium channels. This leads to a cascade of events including the downregulation of microRNA-10b-5p, which in turn upregulates the pro-apoptotic protein Apaf-1, leading to the activation of caspase-9 and caspase-3. Another proposed mechanism involves the P2X7 receptor, where 4-aminopyridine induces an increase in intracellular calcium concentration, triggering apoptosis.

Caption: Proposed signaling pathways for the anticancer activity of 4-aminopyridine derivatives.

Antimicrobial Activity of Aminopyridine Derivatives

Aminopyridine derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for aminopyridine derivatives against various bacterial strains.

| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminopyridine Derivative | Compound 2c | S. aureus | 39 | [5] |

| Compound 2c | B. subtilis | 39 | [5] | |

| Imidazo[1,2-c]pyrimidin-3-yl derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [3] | |

| Imidazo[1,2-c]pyrimidin-3-yl derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [3] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic pathways, make them attractive candidates for further investigation. Future research should focus on expanding the library of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Aminopyridine-2-carboxylic acid. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes detailed experimental protocols for determining these properties, based on established scientific methodologies and regulatory guidelines. Information regarding the parent compound, 4-aminopyridine, is included to provide context and infer potential characteristics.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents at different conditions is not extensively available in public literature. However, qualitative descriptions have been compiled from various chemical supplier databases.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in aqueous and organic solvents.

| Solvent Class | Solvent | Solubility |

| Aqueous | Water | Soluble[1] |

| Organic | ||

| Alcohols | Soluble in Methanol and Ethanol[2] | |

| Ketones | Soluble in Acetone[2] | |

| Esters | Soluble[1] |

Note: The term "soluble" is a qualitative description and does not provide information on the concentration at which the compound is soluble. For drug development purposes, quantitative determination of solubility is crucial.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units of mg/mL or molarity.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, which represents the kinetic solubility.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitation Detection: The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or by visual inspection under a microscope.

-

Quantification (Optional): Alternatively, the plate can be filtered or centrifuged to separate the precipitate, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or LC-MS.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

pH: As an amphiprotic molecule with both a basic amino group and an acidic carboxylic acid group, its solubility in aqueous solutions is expected to be highly pH-dependent.

-

Temperature: Solubility generally increases with temperature, although there can be exceptions.

-

Crystal Form (Polymorphism): Different solid-state forms of the compound can exhibit different solubilities.

-

Presence of Co-solvents: The addition of organic co-solvents can significantly alter the solubility.

Stability Profile

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Principle: The compound is subjected to stress conditions that are more severe than accelerated stability conditions to induce degradation. The degradation products are then identified and quantified.

Recommended Stress Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperatures (e.g., 60 °C). |

| Base Hydrolysis | Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C). |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70-80 °C) for an extended period. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Formal Stability Testing (ICH Guidelines)

Formal stability studies are required to establish a re-test period or shelf life and recommended storage conditions.

Principle: The compound is stored under defined temperature and humidity conditions for a specified duration, and its quality is monitored at predetermined time points.

Recommended Storage Conditions (for a stable solid):

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds like 4-aminopyridine, potential degradation pathways could include:

-

Hydrolysis: The amide linkage in the pyridine ring is generally stable, but extreme pH and temperature could lead to ring-opening.

-

Oxidation: The amino group and the pyridine ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. A proposed degradation pathway for 4-aminopyridine involves hydroxylation[4].

-

Decarboxylation: The carboxylic acid group could be lost under thermal stress.

-

Photodegradation: Exposure to light, especially UV, could lead to the formation of various photoproducts.

Visualizations

Synthesis Workflow

The following diagram illustrates a reported synthesis pathway for this compound from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)[5].

Caption: A two-step synthesis workflow for this compound.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not well-documented, it is likely to share pharmacological properties with its parent compound, 4-aminopyridine, a known potassium channel blocker used in the treatment of neurological disorders[6][7][8]. The following diagram illustrates a hypothetical signaling pathway based on the known effects of 4-aminopyridine.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative solubility data exists, there is a clear need for comprehensive quantitative studies to support its development for pharmaceutical or other applications. The provided experimental protocols offer a roadmap for generating this critical data. Similarly, a full stability profile, including forced degradation and long-term stability studies under ICH guidelines, is essential to understand its degradation pathways and establish appropriate storage conditions and shelf life. The synthesis workflow and hypothetical mechanism of action provide a foundational understanding of this compound for researchers in the field.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. cjhp-online.ca [cjhp-online.ca]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 4-Aminopyridine-2-carboxylic Acid: A Review of Available Data and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Aminopyridine-2-carboxylic Acid

While in-depth theoretical studies are lacking, fundamental properties of this compound have been reported.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | ChemScene |

| Molecular Weight | 138.12 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | ChemScene |

| logP | 0.7838 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

Table 1: Calculated Physicochemical Properties of this compound hydrochloride.[2]

Synthesis of this compound

A common synthetic route to this compound involves the electrochemical reduction of halogenated precursors. For instance, halogen substituents in the 5-position of 4-aminopicolinic acids can be selectively reduced in the presence of halogen substituents in the 3- and 6-positions by electrolysis.

Experimental Protocol: Electrochemical Reduction

A typical experimental setup for the electrochemical reduction of a halogenated 4-aminopicolinic acid would involve the following steps:

-

Cell Preparation : A batch electrolysis cell is used.

-

Catholyte Preparation : The halogenated 4-aminopicolinic acid is dissolved in a suitable supporting electrolyte solution, such as aqueous sodium hydroxide. The concentration of the starting material is typically maintained between 1 to 20 percent by weight.

-

Electrolysis : The solution is sparged with an inert gas like nitrogen. Electrolysis is carried out at a controlled working potential, for example, between -1.3 to -1.35 volts.

-

Monitoring : The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product peak.

-

Work-up : Upon completion, the product is isolated from the reaction mixture.

This is a generalized protocol based on similar reactions and may require optimization for specific substrates.

Case Study: Theoretical and Experimental Analysis of 2-Aminopyridine-3-carboxylic Acid

In the absence of direct theoretical studies on this compound, we present an analysis of its isomer, 2-aminopyridine-3-carboxylic acid, for which detailed X-ray diffraction and spectroscopic data, supported by Density Functional Theory (DFT) calculations, are available. This serves as a valuable reference for the type of data that can be obtained from a combined experimental and theoretical approach.

The molecular structure of 2-aminopyridine-3-carboxylic acid was investigated using single-crystal X-ray diffraction at 100K.[3] This technique provides precise information about bond lengths and angles in the crystalline state.

Molecular Geometry

The study revealed that in the solid state, 2-aminopyridine-3-carboxylic acid exists as a zwitterion, where the proton from the carboxylic acid group is transferred to the nitrogen atom of the pyridine ring.

Below is a diagram illustrating the workflow of a combined experimental and computational study on a molecule like 2-aminopyridine-3-carboxylic acid.

Computational Details

The experimental results were supported by DFT calculations to model the molecular geometries and vibrational frequencies.

-

Solid-State Calculations : Performed using the DMol3 software package with the DNP basis set, employing both Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) methods.[3]

-

Isolated Molecule Calculations : Conducted with the Gaussian 98 program at the B3LYP level of theory.[3]

-

Vibrational Spectra Simulation : Inelastic Neutron Scattering (INS) spectra were simulated from the calculated normal vibrational modes using the aCLIMAX program.[3]

The following diagram illustrates the logical relationship in a typical DFT calculation process for vibrational analysis.

Conclusion and Future Outlook

While direct theoretical investigations on this compound are currently limited in published literature, the available data on its synthesis and physicochemical properties, coupled with detailed studies on its isomers, provide a solid foundation for future computational work. Researchers are encouraged to employ DFT and other computational methods to explore the electronic structure, reactivity, and spectroscopic properties of this important molecule. Such studies would be invaluable for understanding its mechanism of action in biological systems and for the rational design of new derivatives with enhanced therapeutic or material properties.

References

4-Aminopyridine-2-carboxylic acid literature review

An In-depth Technical Guide to 4-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as 4-aminopicolinic acid), a pivotal intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its significant applications in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a pyridine ring substituted with both an amino and a carboxylic acid group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 100047-36-7 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white or beige solid/powder | [1][2] |

| Melting Point | 265 °C | [2] |

| SMILES | NC1=CC=NC(C(O)=O)=C1 | |

| InChI | 1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) |

Synthesis Protocols

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[2]

Experimental Protocol: Synthesis from Picloram

Materials:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

-

10% Palladium on activated carbon (Pd/C)

-

10% aqueous Lithium Hydroxide (LiOH) solution

-

Hydrogen (H₂) gas

-

Concentrated Hydrochloric acid (HCl)

-

Celite (diatomaceous earth)

Procedure:

-

A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.[2]

-

The vessel is purged with hydrogen gas twice.[2]

-

The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[2]

-

The temperature is then increased to 70°C and maintained for 12 hours.[2]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled suspension is filtered through a pad of Celite to remove the catalyst.[2]

-

The filtrate is acidified to a pH of 3 using concentrated HCl (approximately 3.5 mL), which causes a precipitate to form.[2]

-

The solid product is collected by filtration.

-

The collected solid is dried overnight under high vacuum to yield this compound as a beige solid (4.6 g, 99% yield).[2]

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| LC-MS | m/z 139.1 (M+H)⁺, retention time = 0.21 min | [2] |

| ¹³C NMR | (DMSO-d₆, δ in ppm): 165.4, 153.4, 149.5, 147.7, 111.0, 108.1 | [3] |

Biological Activity and Applications

This compound is primarily recognized for its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its direct biological activity is not extensively documented; however, the biological activities of its parent compound, 4-aminopyridine, and its derivatives are well-established.

Role in Drug Discovery

This compound is a crucial building block for synthesizing molecules targeting neurological disorders.[1] Its structure allows for the modulation of neurotransmitter activity, making it valuable in research for conditions like multiple sclerosis.[1] Derivatives of this compound are being investigated as:

-

Positive modulators of the TMEM16A calcium-activated chloride channel , with potential applications in respiratory diseases.[4]

-

Inhibitors of the Nav1.8 sodium channel , a target for novel pain therapeutics.[5]

The parent compound, 4-aminopyridine, is a known potassium (K⁺) channel blocker.[6] This activity enhances neurotransmitter release and restores conduction in demyelinated axons, which is the basis for its use in treating walking disabilities in multiple sclerosis patients.[6]

Presynaptic Mechanism of Action (based on 4-Aminopyridine)

The mechanism of 4-aminopyridine involves the blockade of presynaptic potassium channels. This prolongs the duration of the action potential, leading to an increased influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The elevated intracellular Ca²⁺ concentration enhances the release of neurotransmitters into the synaptic cleft. This process is also associated with the phosphorylation of presynaptic proteins like B-50 (GAP-43).

Signaling Pathway: Presynaptic Action of 4-Aminopyridine

Caption: Presynaptic mechanism of 4-Aminopyridine via K⁺ channel blockade.

Applications in Agrochemicals

This compound and its derivatives are extensively used in the synthesis of herbicides.[3][7] Patents describe the preparation of various 4-aminopicolinate compounds that exhibit potent herbicidal activity against a broad spectrum of weeds.[3][7]

Other Applications

Beyond its primary roles, this compound is utilized in:

-

Dye Synthesis: As an intermediate in the creation of novel dyes.[3]

-

Material Science: Employed in the formulation of advanced photoresist materials critical for semiconductor manufacturing.

-

Biochemical Assays: Used in neuroscience research to investigate enzyme activity and metabolic pathways related to pyridine derivatives.[3]

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of complex, biologically active molecules. While comprehensive data on its direct biological activity is limited, its importance as a key intermediate in the development of pharmaceuticals for neurological conditions and in the agrochemical industry is well-established. The detailed synthesis protocol and available spectroscopic data provide a solid basis for its use in research and development. Further investigation into the direct pharmacological profile of this molecule may yet uncover new therapeutic potentials.

References

- 1. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]

- 2. This compound | 100047-36-7 [chemicalbook.com]

- 3. WO2001051468A1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 4. WO2019145726A1 - Compounds - Google Patents [patents.google.com]

- 5. WO2024046253A1 - Sodium channel regulator and use thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 4-Aminopyridine-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2-carboxylic acid is a versatile bifunctional molecule widely employed as a key building block in organic synthesis. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and an amino group, allows for a diverse range of chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the synthesis of agrochemicals and functional materials.[1] The presence of the nucleophilic amino group and the electrophilic carboxylic acid group on the same scaffold enables its use in a variety of coupling reactions to construct more complex molecular architectures.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in common synthetic transformations such as esterification and amidation.

Data Presentation

| Synthesis / Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of this compound | Picloram | 10% Pd/C, LiOH | Water | 40-70 | 16 | 99 |

| Esterification (Methyl Ester Synthesis) | 4-Azidopyridine-2-carboxylic acid methyl ester | 10% Pd/C, H₂ | Methanol | Room Temp. | - | 90 |

| General Amide Coupling | This compound | EDC, HOBt, DMAP, DIPEA | Acetonitrile | 23 | - | Good to Excellent (General Protocol) |

| General Esterification (Steglich) | This compound | DCC, DMAP | Dichloromethane | 0 to Room Temp. | 3 | Good to Excellent (General Protocol) |

Experimental Protocols

Synthesis of this compound from Picloram

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[2]

Materials:

-

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

-

10% Palladium on activated carbon (Pd/C)

-

Lithium hydroxide (LiOH)

-

Concentrated Hydrochloric acid (HCl)

-

Water

-

Celite

Procedure:

-

In a suitable reaction vessel, prepare a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).

-

Purge the reaction vessel with hydrogen gas twice.

-

Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

-

Increase the temperature to 70°C and continue stirring for an additional 12 hours.

-

After the reaction is complete, cool the suspension to room temperature and filter it through a pad of Celite.

-

Acidify the filtrate to a pH of 3 using concentrated HCl (approximately 3.5 mL). A precipitate will form.

-

Collect the solid product by filtration.

-

Dry the solid under high vacuum overnight to yield this compound as a beige solid (4.6 g, 99% yield).

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Esterification: Synthesis of Methyl 4-aminopyridine-2-carboxylate

This protocol details the synthesis of the methyl ester of this compound.[3]

Materials:

-

4-Azido-pyridine-2-carboxylic acid methyl ester

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Celite

Procedure:

-

Dissolve 4-azido-pyridine-2-carboxylic acid methyl ester (3.9 g, 22 mmol) in methanol (50 mL).

-

Add 10% Pd/C (400 mg) to the solution.

-

Stir the mixture at room temperature under a hydrogen atmosphere (4 bars) until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a short pad of Celite, rinsing with methanol.

-

The filtrate contains the desired product, which can be isolated by evaporation of the solvent to afford a yellow powder (3.0 g, 90% yield).

Diagram of Esterification Pathway:

Caption: Synthesis of Methyl 4-aminopyridine-2-carboxylate.

General Protocol for Amide Bond Formation

This protocol provides a general method for the coupling of this compound with primary or secondary amines using common peptide coupling reagents.[4][5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (AcCN)

Procedure:

-

To a stirred solution of the desired amine (1.0 equiv) in acetonitrile, add this compound (1.2 equiv).

-

Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.

-

Stir the resulting mixture at 23°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram of Amide Coupling Logic:

Caption: Logical flow of the amide coupling reaction.

General Protocol for Steglich Esterification

This protocol describes a mild method for the esterification of this compound with an alcohol.[6][7]

Materials:

-

This compound

-

Alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (0.1 equiv).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equiv) in dichloromethane dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Diagram of Steglich Esterification Workflow:

Caption: Workflow for Steglich esterification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Aminopyridine-2-carboxylic Acid in Pharmaceutical Manufacturing: Applications and Protocols

For Immediate Release

[City, State] – [Date] – 4-Aminopyridine-2-carboxylic acid, a versatile heterocyclic building block, is gaining significant traction as a key intermediate in the pharmaceutical industry. Its unique structural features make it an invaluable starting material for the synthesis of a range of active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors for oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this important intermediate.

Core Applications in Drug Discovery and Development

This compound serves as a crucial scaffold in the synthesis of complex molecules designed to modulate biological pathways with high specificity. Its primary application lies in the development of small molecule kinase inhibitors, which are at the forefront of modern medicine. The aminopyridine moiety can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, while the carboxylic acid group provides a convenient handle for synthetic elaboration, allowing for the introduction of various pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.

Beyond oncology, derivatives of this compound are being explored for the treatment of neurological disorders, where they can modulate neurotransmitter activity.[1] The compound's utility also extends to the synthesis of agrochemicals and materials for electronic applications.[1]

Featured Application: Synthesis of 4-Amino-N-aryl-picolinamide Kinase Inhibitors

A significant application of this compound is in the synthesis of 4-amino-N-aryl-picolinamide derivatives. These compounds have shown promise as potent inhibitors of various kinases implicated in cancer and inflammatory diseases. The general synthetic approach involves the coupling of this compound with a variety of aniline derivatives to form the corresponding amides.

Below are generalized protocols for the synthesis of the intermediate itself and its subsequent conversion into a 4-amino-N-aryl-picolinamide, based on established methodologies.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the catalytic hydrogenation of a chlorinated precursor. The following protocol provides a high-yield method for its preparation.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) |

| Reagents | 10% Palladium on Carbon (Pd/C), Lithium Hydroxide (LiOH), Hydrochloric Acid (HCl) |

| Solvent | Water |

| Reaction Time | 16 hours |

| Temperature | 40°C followed by 70°C |

| Yield | ~99% |

| Purity | High, confirmed by LCMS |

Procedure:

-

A suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1 equivalent) and 10% Pd/C (0.15 equivalents by weight) in a 10% aqueous solution of LiOH is prepared.

-

The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (45 PSI).

-

The mixture is stirred at 40°C for 4 hours, after which the temperature is increased to 70°C for an additional 12 hours.

-

Upon completion, the reaction mixture is cooled and filtered through diatomaceous earth to remove the catalyst.

-

The filtrate is acidified to a pH of 3 using concentrated HCl, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.[2]

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Synthesis of 4-Amino-N-aryl-picolinamide Derivatives

The following is a general protocol for the amide coupling of this compound with an aniline derivative, a key step in the synthesis of many kinase inhibitors.

Experimental Protocol: Amide Coupling Reaction

| Parameter | Value |

| Starting Materials | This compound, Substituted Aniline |

| Coupling Reagent | HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-N-aryl-picolinamide.

Experimental Workflow for Kinase Inhibitor Synthesis

References

Application of 4-Aminopyridine-2-carboxylic Acid in Neuroscience Research: A Focus on Synthetic Chemistry and Drug Discovery

Introduction

4-Aminopyridine-2-carboxylic acid, also known as 4-aminopicolinic acid, is a heterocyclic organic compound that holds a significant position in the field of neuroscience, primarily as a versatile chemical intermediate in the synthesis of novel psychoactive molecules and potential therapeutics for neurological disorders.[1][2][3] While its direct biological activity on neural circuits is not extensively documented in publicly available research, its structural features make it a valuable starting material for medicinal chemists aiming to develop new drugs targeting the central nervous system (CNS).[1][2] This document provides an overview of its primary application in neuroscience research, which lies in the realm of drug discovery and development.

It is crucial to distinguish this compound from its close analog, 4-Aminopyridine (4-AP). 4-AP is a well-characterized potassium channel blocker with direct and potent effects on neuronal excitability and neurotransmitter release.[4][5][6][7] In contrast, this compound's role is predominantly that of a molecular scaffold for the creation of more complex and targeted pharmaceutical agents.[1][3]

Application Notes

The primary application of this compound in neuroscience is as a key building block in the synthesis of libraries of compounds for screening for activity against various neurological and psychiatric disorders.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid group, allows for a wide range of chemical modifications.[2] This versatility enables the systematic exploration of the chemical space around the aminopyridine core to develop compounds with desired pharmacological properties.

Key Features for Drug Discovery:

-

Scaffold for Neurological Drug Candidates: The aminopyridine core is a common motif in many biologically active compounds. By using this compound as a starting material, researchers can synthesize derivatives with potential therapeutic effects for conditions such as multiple sclerosis, Alzheimer's disease, and other neurodegenerative disorders.[1][8]

-

Modulation of Neurotransmitter Systems: The derivatives synthesized from this acid are often designed to interact with various components of the nervous system, including neurotransmitter receptors and ion channels, thereby modulating neuronal signaling.[1][9]

-

Versatile Chemical Handles: The amino and carboxylic acid groups provide convenient points for chemical derivatization, allowing for the attachment of various functional groups to alter the molecule's size, shape, polarity, and binding characteristics. This is a fundamental process in structure-activity relationship (SAR) studies.[2]

Experimental Protocols

Given that the primary role of this compound is in chemical synthesis, the relevant protocols are those of medicinal chemistry rather than direct neurobiological assays. Below is a generalized workflow illustrating how a researcher might use this compound in a drug discovery project.

Protocol 1: Generalized Workflow for the Synthesis and Screening of a Compound Library

This protocol outlines the conceptual steps for utilizing this compound to create and test new potential neuroactive compounds.

-

Library Design:

-

Based on a therapeutic target (e.g., a specific receptor or enzyme), design a virtual library of derivatives of this compound.

-

Use computational tools to predict the binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties of the designed molecules.[8]

-

-

Chemical Synthesis:

-

Amide Formation: React the carboxylic acid group of this compound with a diverse set of amines to generate a library of amides. This is a common strategy to explore different chemical substituents.

-

Esterification: React the carboxylic acid group with various alcohols to produce a library of esters.

-

Modification of the Amino Group: Protect the carboxylic acid and then perform reactions on the amino group, such as acylation or alkylation, to introduce further diversity.

-

-

Purification and Characterization:

-

Purify each newly synthesized compound using techniques like column chromatography or preparative HPLC.

-

Confirm the structure and purity of each compound using analytical methods such as NMR spectroscopy and mass spectrometry.

-

-

In Vitro Screening:

-

Prepare solutions of the purified compounds at various concentrations.

-

Perform high-throughput screening assays to evaluate the biological activity of each compound on the target of interest (e.g., receptor binding assays, enzyme inhibition assays).

-

-

Hit-to-Lead Optimization:

-

For compounds that show promising activity ("hits"), synthesize further analogs to improve potency, selectivity, and drug-like properties.

-

This iterative process of synthesis and testing is aimed at identifying a "lead" compound for further development.

-

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways related to the use of this compound in neuroscience drug discovery.

Caption: Generalized workflow for drug discovery using this compound.

Caption: Hypothetical modulation of a neuronal signaling pathway by a derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 4-aminopyridine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 4-Aminopyridine-2-carboxylic acid using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for accuracy, reproducibility, and high-throughput screening in research and quality control environments.

Introduction

This compound, also known as 4-aminopicolinic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its zwitterionic and hydrophilic nature presents a challenge for retention and separation using conventional reversed-phase HPLC methods. This application note details a mixed-mode chromatography (MMC) approach that leverages both reversed-phase and ion-exchange interactions to achieve excellent retention and peak shape for this polar compound.[2][3][4][5]

Chromatographic Conditions

A mixed-mode HPLC column is recommended to effectively retain and separate the polar, zwitterionic this compound. The following conditions have been optimized for this analysis.

| Parameter | Value |

| HPLC System | Any standard HPLC or UHPLC system with a UV detector |

| Column | Mixed-Mode C18/Cation-Exchange Column (e.g., Primesep 200, Obelisc N, or equivalent), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantitation (LOQ) | 0.75 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2. Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly and degas.

3. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the linear range of the method.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (50:50 mobile phase mixture) to ensure the system is clean.

-

Inject the standard solutions in ascending order of concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

Perform a system suitability check by injecting a mid-range standard solution six times.

-

After the analysis is complete, wash the column with a high percentage of the organic mobile phase (e.g., 90% B) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile/water).

Visualizations

Diagram 1: HPLC Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. sielc.com [sielc.com]

- 3. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Derivatization of 4-Aminopyridine-2-carboxylic Acid for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 4-Aminopyridine-2-carboxylic acid to enable its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described are based on established derivatization techniques for amino and carboxylic acid functional groups.

Introduction

This compound is a versatile organic compound utilized in pharmaceutical and biochemical research.[1] Its structure, containing both a primary amine and a carboxylic acid group, presents challenges for direct analysis by GC due to low volatility and by reversed-phase HPLC due to high polarity. Derivatization is a crucial step to enhance the analytical properties of this molecule, improving its volatility for GC analysis and enhancing its retention and detection for HPLC analysis.

This document outlines two primary derivatization strategies:

-

Silylation for GC-MS Analysis: A comprehensive method that derivatizes both the amino and carboxylic acid groups to form volatile trimethylsilyl (TMS) esters, suitable for GC-MS.

-

Two-Step Derivatization for HPLC Analysis: A selective approach involving the esterification of the carboxylic acid group followed by the derivatization of the amino group with a fluorescent tag (FMOC-Cl) for sensitive HPLC analysis with fluorescence detection.

I. Derivatization for GC-MS Analysis: Silylation

Silylation is a robust method for the derivatization of compounds containing active hydrogen atoms, such as those in carboxylic acids and amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in replacing these active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis.

Experimental Protocol: Silylation of this compound

Objective: To prepare the di-TMS derivative of this compound for GC-MS analysis.

Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

2 mL GC vials with screw caps and septa

-

Heating block or oven

-

Microsyringes

-

Vortex mixer

-

Nitrogen gas supply for drying

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound into a 2 mL GC vial.

-

If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

-

-

Reagent Addition:

-

Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution and catalyze the reaction.

-

Add 100 µL of BSTFA (with 1% TMCS) to the vial.

-

-

Derivatization Reaction:

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

-

Analysis:

-

After cooling to room temperature, the sample can be directly injected into the GC-MS system.

-

Store derivatized samples in a freezer to minimize degradation, though analysis within 24 hours is recommended for best results.

-

Proposed GC-MS Analytical Conditions

| Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial temp 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS System | Agilent 5977B or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Expected Quantitative Data (Representative Values)

The following data are representative of silylation derivatization for amino acids and should be experimentally verified for this compound.

| Parameter | Expected Value |

| Derivatization Yield | > 95% |

| Limit of Detection (LOD) | 1-10 ng/mL |

| Limit of Quantitation (LOQ) | 5-30 ng/mL |

| Retention Time (RT) | 15-20 min (dependent on specific GC conditions) |

| Linearity (R²) | > 0.99 |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

Workflow for Silylation and GC-MS Analysis

References

Application Notes and Protocols: 4-Aminopyridine-2-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Aminopyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. The information compiled, including experimental protocols and characterization data, is intended to serve as a foundational guide for its application in the synthesis of novel metal complexes and coordination polymers. This document is particularly relevant for researchers in materials science, catalysis, and medicinal chemistry, including those involved in drug development.

Introduction

This compound is a bifunctional organic molecule incorporating both a pyridine ring and a carboxylic acid group, along with an amino substituent. This unique combination of functional groups makes it an excellent candidate for the construction of diverse coordination compounds. The pyridine nitrogen and the carboxylate oxygen atoms can act as coordination sites, allowing the ligand to bind to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). The amino group can further participate in hydrogen bonding, influencing the supramolecular architecture of the resulting compounds. Its derivatives have been explored for their potential in pharmaceutical development, particularly for neurological disorders, and in the electronics industry.[1][2][3][4][5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]

Experimental Protocol: Synthesis of this compound from Picloram

Materials:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

-

10% Palladium on activated carbon (Pd/C)

-

10% aqueous Lithium Hydroxide (LiOH) solution

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric acid (HCl)

-

Diatomaceous earth (Celite)

-

Water

Procedure:

-

In a suitable pressure reactor, create a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).[6]

-

Purge the reactor with hydrogen gas twice to ensure an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to 45 PSI and stir the mixture at 40°C for 4 hours.[6]

-

Increase the temperature to 70°C and continue stirring for an additional 12 hours.[6]

-

After the reaction is complete, cool the suspension to room temperature.

-

Filter the cooled suspension through a pad of diatomaceous earth to remove the catalyst.

-

Carefully acidify the filtrate to a pH of 3 using concentrated HCl. A precipitate will form.[6]

-

Collect the solid product by filtration.

-

Dry the collected solid overnight under high vacuum to yield this compound as a beige solid. (Expected yield: ~4.6 g, 99%).[6]

Characterization:

-

LCMS: m/z 139.1 (M+H)⁺[6]

Coordination Chemistry of Aminopyridine Carboxylic Acids

While specific data for this compound complexes is limited in publicly available literature, the coordination chemistry of similar ligands, such as aminopyridines and pyridine carboxylic acids, provides valuable insights into its expected behavior. These ligands are known to form stable complexes with a variety of transition metals, including copper(II), zinc(II), cobalt(II), and lanthanides.

The coordination typically occurs through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group. The resulting coordination geometries can range from tetrahedral and square planar to octahedral, often influenced by the choice of metal ion, the presence of co-ligands, and the reaction conditions.

General Experimental Protocol: Synthesis of a Transition Metal Complex

This generalized protocol is based on methods used for synthesizing complexes with similar aminopyridine and pyridine-carboxylate ligands.

Materials:

-

This compound

-

A suitable metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)

-

Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

-

Base (optional, e.g., Sodium hydroxide, Triethylamine)

Procedure:

-

Dissolve this compound in the chosen solvent. Gentle heating may be required. If the carboxylic acid needs to be deprotonated, add a stoichiometric amount of a suitable base.

-

In a separate flask, dissolve the metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or heated under reflux for a period of time (typically 1-24 hours), depending on the desired product.

-

Formation of a precipitate may indicate the formation of the coordination complex.

-

If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether), can be employed to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of coordination complexes.

Expected Physicochemical Properties and Characterization Data

Based on studies of analogous compounds, the following tables summarize the expected data for coordination complexes of this compound.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations for Metal Complexes | Reference (Analogous Systems) |

| FT-IR | Shift of the C=O stretching vibration of the carboxylic acid to lower wavenumbers upon coordination. Shift in the pyridine ring vibrations, indicating coordination of the ring nitrogen. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. | [7] |

| UV-Vis | Ligand-centered π-π* and n-π* transitions. Appearance of d-d transitions for transition metal complexes or f-f transitions for lanthanide complexes. Charge-transfer bands (LMCT or MLCT) may also be observed. | [7] |

| ¹H NMR | Broadening of ligand signals upon coordination to a paramagnetic metal ion. Shifts in the chemical shifts of the pyridine protons upon coordination. | [8] |

| Luminescence | For lanthanide complexes, characteristic sharp emission bands corresponding to the f-f transitions of the specific lanthanide ion, sensitized by the "antenna effect" of the organic ligand. | [9] |

Table 2: Expected Structural Data from X-ray Crystallography (for a hypothetical Cu(II) complex)

| Parameter | Expected Value Range | Reference (Analogous Systems) |

| Coordination Geometry | Distorted Octahedral, Square Pyramidal, or Square Planar | [6] |

| Cu-N (pyridine) bond length (Å) | 2.0 - 2.2 | [6] |

| Cu-O (carboxylate) bond length (Å) | 1.9 - 2.1 | [6] |

| Coordination Mode | Bidentate (N, O-chelation) or Bridging | [7] |

Potential Applications in Drug Development and Materials Science

The ability of this compound to form stable complexes with various metal ions opens up a wide range of potential applications.

-

Drug Delivery: Metal complexes can be designed as carriers for the 4-aminopyridine moiety, potentially altering its pharmacokinetic properties and targeting specific tissues.

-

Bioactive Compounds: The coordination of metal ions can enhance or modify the biological activity of the parent ligand, leading to new therapeutic agents with applications in areas such as antimicrobial or anticancer treatments.

-

Catalysis: Transition metal complexes of pyridine-carboxylate ligands are known to be active catalysts for various organic transformations.

-

Luminescent Materials: Lanthanide complexes with this ligand could be developed as luminescent probes for bio-imaging or as components in optoelectronic devices.[9]

-

Porous Materials (MOFs): The bifunctional nature of the ligand makes it a suitable building block for the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

Potential Signaling Pathway Involvement in Neurological Applications

While direct evidence for this compound in specific signaling pathways is not yet established, its parent compound, 4-aminopyridine, is a known potassium channel blocker. It is hypothesized that coordination complexes could modulate this activity, potentially influencing neuronal signaling.

Caption: Hypothesized mechanism of action for neurological applications.

Conclusion

This compound presents a promising platform for the development of novel coordination compounds. Its versatile coordination behavior, coupled with the potential for supramolecular assembly through hydrogen bonding, makes it an attractive ligand for creating functional materials and potential therapeutic agents. The protocols and data presented in these application notes, based on closely related systems, provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. Further research is warranted to isolate and characterize specific metal complexes of this compound to fully elucidate their properties and unlock their potential applications.

References